Z-Phe-Arg, also known as Z-phenylalanine-arginine, is a synthetic peptide that serves as a substrate in enzymatic assays, particularly for proteases such as cathepsins and kallikreins. This compound is characterized by its ability to undergo hydrolysis, resulting in the release of fluorescent products that can be quantitatively measured, making it valuable in biochemical research and diagnostics. The "Z" in its name denotes the benzyloxycarbonyl protecting group on the phenylalanine residue, which stabilizes the peptide during synthesis and enhances its solubility.
Z-Phe-Arg is classified under synthetic peptides and is primarily sourced through solid-phase peptide synthesis (SPPS). This method allows for the precise assembly of peptide sequences, ensuring high purity and yield. The compound is utilized extensively in research settings, particularly in studies involving protease activity and specificity.
The synthesis of Z-Phe-Arg typically employs solid-phase peptide synthesis. This process begins with the attachment of a C-terminal amino acid to a solid resin. Subsequent steps include:
In industrial applications, automated peptide synthesizers can scale up production, enhancing efficiency and reproducibility. Purification often involves high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Z-Phe-Arg consists of two amino acids: phenylalanine and arginine. The molecular structure can be represented as follows:
The structure features a phenyl group attached to an arginine side chain, with a benzyloxycarbonyl group protecting the amino group of phenylalanine.
The compound's three-dimensional structure can be analyzed using techniques like X-ray crystallography or NMR spectroscopy to understand its conformational properties better.
Z-Phe-Arg primarily participates in hydrolysis reactions catalyzed by proteases. The enzymatic cleavage occurs at the peptide bond between phenylalanine and arginine:
The enzymatic activity can be quantified using fluorescence spectroscopy, where the intensity of emitted light correlates with substrate concentration.
The mechanism of action for Z-Phe-Arg involves its recognition by specific proteases that cleave the peptide bond between phenylalanine and arginine. This cleavage releases fluorescent markers that can be detected and quantified, allowing researchers to study protease activity in various biological contexts .
Relevant data includes absorbance/emission wavelengths for fluorescence detection (e.g., Abs/Em = 353/442 nm) when used as a substrate in assays .
Z-Phe-Arg has diverse applications in scientific research:
The molecular architecture of Z-Phe-Arg-AMC (N-benzyloxycarbonyl-L-phenylalanyl-L-arginine-7-amido-4-methylcoumarin) underpins its efficacy as a protease substrate. This tripartite molecule comprises:
Crystallographic studies of enzyme-substrate complexes reveal that the Z-Phe-Arg sequence adopts an extended β-conformation within protease active sites. The P2 Phe side chain inserts into a hydrophobic cleft in cathepsin L, while the P1 Arg guanidinium group forms critical hydrogen bonds with kallikrein S1 residues (Asp189 in trypsin-fold proteases) [5] [8].
Table 1: Key Structural Features of Z-Phe-Arg-AMC and Their Functional Roles
Structural Component | Chemical Properties | Role in Substrate Function | Target Enzyme Subsites |
---|---|---|---|
Z-group (Benzyloxycarbonyl) | Hydrophobic, aromatic | Enhances binding affinity, directs S3/S4 interactions | S3, S4 |
P2 Phenylalanine | Hydrophobic, bulky aromatic | Primary determinant for cathepsin specificity, fills S2 pocket | S2 (Cathepsins) |
P1 Arginine | Basic, positively charged | Essential for trypsin-like proteases, forms salt bridges | S1 (Kallikreins, Trypsin) |
AMC Moiety | Fluorogenic, polar | Quenched when conjugated, fluorescent upon release | N/A |
Z-Phe-Arg-AMC serves as a premier substrate for quantifying cysteine cathepsin activity due to its favorable kinetic parameters. Proteomic profiling of >30,000 cleavage sites across human cathepsins (K, V, B, L, S, F) confirmed a dominant preference for Arg/Lys at P1 and hydrophobic residues (Leu/Phe/Val) at P2 – precisely matching the Z-Phe-Arg sequence [5]. Kinetic analyses reveal:
Table 2: Kinetic Parameters of Z-Phe-Arg-AMC Hydrolysis by Select Proteases
Enzyme | KM (μM) | kcat (s-1) | kcat/KM (M-1s-1) | Optimal pH |
---|---|---|---|---|
Cathepsin L | 1.5 - 3.0 | 15 - 35 | 5.0×106 - 1.0×107 | 5.5 |
Cathepsin B | 5.0 - 10.0 | 8 - 15 | 8.0×105 - 1.5×106 | 6.0 |
Papain | 2.0 - 4.0 | 20 - 40 | 7.5×106 - 1.2×107 | 6.5 |
Plasma Kallikrein | 15 - 30 | 40 - 60 | 1.5×106 - 2.5×106 | 7.5 - 8.0 |
Beyond cathepsins, Z-Phe-Arg-AMC demonstrates remarkable versatility across protease families:
Notably, enzymes like carboxypeptidase Z (CPZ) – which cleave C-terminal residues – are unable to hydrolyze Z-Phe-Arg-AMC, underscoring its strict endoprotease selectivity [10].
The AMC fluorophore (7-Amino-4-methylcoumarin) is pivotal for real-time activity monitoring:
Comparative studies show AMC outperforms older fluorophores (e.g., β-naphthylamide) in photostability, quantum yield, and Stokes shift (~90 nm), minimizing inner filter effects in high-density assays [4] [7].
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